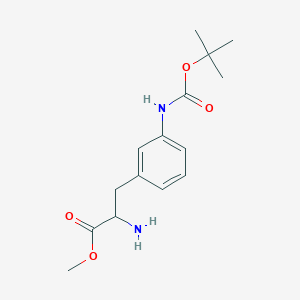

3-(Boc-amino)-L-phenylalanine Methyl Ester

Description

Historical Context and Evolution of Protected Amino Acids in Organic Synthesis.

The challenge of selectively forming peptide bonds without unintended side reactions has been a central theme in organic chemistry. nih.gov Early efforts in peptide synthesis were often hampered by the reactive nature of amino acids, which contain both a nucleophilic amino group and an electrophilic carboxylic acid group, leading to uncontrolled polymerization. peptide.com

The breakthrough came with the concept of "protecting groups," molecules that temporarily block a reactive functional group, allowing another part of the molecule to be modified selectively. nih.govorganic-chemistry.org In 1932, Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group, a discovery that revolutionized peptide chemistry. wikipedia.org The Cbz group could be attached to the amino group of an amino acid, rendering it unreactive, and then removed under specific conditions, such as catalytic hydrogenation, after peptide bond formation. wikipedia.orgcreative-peptides.com This marked the beginning of rational peptide synthesis.

Over the following decades, chemists developed a wide array of protecting groups for various functional groups, each with unique properties and deprotection conditions. creative-peptides.comacs.org This expansion of the chemical toolbox allowed for the synthesis of increasingly complex peptides and other organic molecules. The development of protecting groups that could be removed under different, non-interfering conditions—a concept known as orthogonality—was a particularly significant advancement, enabling more complex synthetic strategies. organic-chemistry.orgwikipedia.org

Significance of N-tert-Butoxycarbonyl (Boc) Protection in Peptide Chemistry and Asymmetric Synthesis.

The introduction of the tert-butoxycarbonyl (Boc) group represented another major leap forward in synthetic chemistry. total-synthesis.com The Boc group is a carbamate-based protecting group that is stable to a wide range of chemical conditions, including basic hydrolysis and many nucleophiles, but can be easily removed with mild acids like trifluoroacetic acid (TFA). total-synthesis.comwikipedia.orgresearchgate.net This acid lability provides an orthogonal protection strategy to the Cbz group and other protecting groups, greatly enhancing the flexibility of multistep syntheses. total-synthesis.com

In the context of solid-phase peptide synthesis (SPPS), a technique developed by R. Bruce Merrifield, the Boc group became a cornerstone. wikipedia.orgnih.gov In Boc-based SPPS, an amino acid is anchored to a solid support, and peptide chains are built by sequentially adding Boc-protected amino acids. The Boc group is removed at each step to expose the amine for the next coupling reaction. nih.govspringernature.com The stability of the Boc group to the coupling conditions and its clean removal under acidic conditions are crucial for the high yields and purity required in peptide synthesis. nih.govresearchgate.net

Beyond peptide chemistry, Boc protection is widely used in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. The Boc group's ability to be introduced and removed under mild conditions helps to prevent racemization, the loss of stereochemical integrity, at adjacent chiral centers. orgsyn.org Furthermore, the steric bulk of the Boc group can influence the stereochemical outcome of reactions, providing a degree of control over the formation of new stereocenters.

Overview of N-tert-Butoxycarbonyl-L-phenylalanine Methyl Ester as a Strategic Building Block.

N-tert-Butoxycarbonyl-L-phenylalanine methyl ester combines the advantages of Boc protection with the specific structural features of phenylalanine. The Boc group protects the alpha-amino group, while the methyl ester protects the carboxylic acid. This dual protection makes it a stable, versatile building block for a variety of synthetic applications. researchgate.netrsc.org

The compound is frequently used in the synthesis of peptides and peptidomimetics, where the phenylalanine residue is a common structural motif. nih.govrsc.org Its protected nature allows it to be incorporated into growing peptide chains without interfering with the coupling reactions. The methyl ester can be selectively removed (saponified) under basic conditions to reveal the carboxylic acid for further coupling, or it can be carried through several synthetic steps and deprotected at a later stage.

Furthermore, N-Boc-L-phenylalanine methyl ester serves as a precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and other biologically active compounds. researchgate.net For instance, it has been used in the preparation of chiral synthons for β-amino-α-hydroxy acids and in the development of radiolabeled compounds for medical imaging. orgsyn.orgresearchgate.net

Physicochemical Properties of N-Boc-L-phenylalanine Methyl Ester

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO4 nih.gov |

| Molecular Weight | 279.33 g/mol nih.gov |

| Melting Point | 36-40 °C sigmaaldrich.com |

| Appearance | White to off-white solid/powder medchemexpress.comchemicalbook.com |

| Optical Activity | [α]22/D −4.0°, c = 2 in methanol (B129727) sigmaaldrich.com |

| Solubility | Soluble in methanol, dichloromethane (B109758), dimethylformamide, and N-methyl-2-pyrrolidone chemicalbook.com |

| CAS Number | 51987-73-6 nih.gov |

Interactive Data Table: Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Protection Method | The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org |

| Deprotection Method | The Boc group is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol. wikipedia.org |

| Esterification | The methyl ester is formed by reacting N-Boc-L-phenylalanine with methanol under acidic conditions or using a reagent like methyl iodide. rsc.org |

| Saponification | The methyl ester can be hydrolyzed to the carboxylic acid using a base such as sodium hydroxide (B78521) in a methanol/water mixture. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O4 |

|---|---|

Molecular Weight |

294.35 g/mol |

IUPAC Name |

methyl 2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-11-7-5-6-10(8-11)9-12(16)13(18)20-4/h5-8,12H,9,16H2,1-4H3,(H,17,19) |

InChI Key |

MXVZOXBUVIYHNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)OC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control of N Tert Butoxycarbonyl L Phenylalanine Methyl Ester

Direct Esterification and N-Protection Methodologies

The classical approach to synthesizing N-tert-Butoxycarbonyl-L-phenylalanine methyl ester involves a two-step process: the esterification of the carboxylic acid of L-phenylalanine followed by the protection of the amino group.

Esterification of L-Phenylalanine to Methyl Ester Derivatives

The esterification of L-phenylalanine is a fundamental transformation in the synthesis of its derivatives. One common method involves the reaction of L-phenylalanine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid. For instance, L-phenylalanine can be suspended in methanol at 0°C, followed by the addition of thionyl chloride. The reaction mixture is then stirred at room temperature for an extended period to yield L-phenylalanine methyl ester hydrochloride in high yields. rsc.org

Another approach to drive the esterification equilibrium towards the product is the continuous removal of water formed during the reaction. A process has been developed where L-phenylalanine is esterified with methanol in the presence of sulfuric acid at an elevated temperature (84°-86° C). google.com During the reaction, additional methanol is fed into the reactor while the vaporized aqueous methanol is continuously removed, leading to a near-quantitative yield of the methyl ester. google.com

The resulting L-phenylalanine methyl ester hydrochloride is a stable, crystalline solid that can be used in subsequent reactions. rsc.orgorgsyn.org

N-Boc Protection Strategies for L-Phenylalanine Derivatives

The protection of the amino group of L-phenylalanine and its esters is critical for preventing unwanted side reactions during peptide coupling. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its ease of removal under acidic conditions. orgsyn.org

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). A typical procedure involves dissolving L-phenylalanine in a mixture of water and an organic solvent like tert-butyl alcohol or THF. orgsyn.orgrsc.org A base, such as sodium hydroxide (B78521) or sodium bicarbonate, is added to deprotonate the amino group, which then acts as a nucleophile, attacking the Boc₂O. orgsyn.orgrsc.org The reaction is typically carried out at room temperature and results in high yields of N-Boc-L-phenylalanine. orgsyn.org

Alternatively, the N-Boc protection can be performed on the pre-formed L-phenylalanine methyl ester hydrochloride. This involves treating the ester hydrochloride with Boc₂O in the presence of a base like sodium bicarbonate in a solvent mixture of THF and water. rsc.org This one-pot approach provides the desired N-Boc-L-phenylalanine methyl ester directly. rsc.org

Stereoselective Synthetic Approaches for L-Phenylalanine Derivatives

Maintaining the stereochemical integrity of the chiral center in L-phenylalanine is paramount during its derivatization. Enzymatic and chemo-enzymatic methods offer highly stereoselective routes to L-phenylalanine derivatives.

Enzymatic Catalysis in Amino Acid Ester Synthesis

Enzymes, particularly lipases and proteases, can be employed for the stereoselective synthesis of amino acid esters. For example, bovine thrombin has been shown to hydrolyze L-phenylalanine methyl ester, indicating its potential for catalyzing the reverse reaction, the esterification of L-phenylalanine, in a stereospecific manner. cdnsciencepub.com

Phenylalanine ammonia (B1221849) lyases (PALs) are another class of enzymes that catalyze the reversible addition of ammonia to cinnamic acids to form L-phenylalanine. nih.govfrontiersin.org While their primary application is in the synthesis of L-phenylalanine and its analogs, the principle of enzymatic catalysis highlights the potential for developing biocatalytic systems for the direct, enantioselective synthesis of L-phenylalanine esters. nih.govfrontiersin.orgnih.gov

Chemo-Enzymatic Transformations for Enantiopure Products

Chemo-enzymatic strategies combine the advantages of chemical synthesis with the high selectivity of biocatalysis to produce enantiopure compounds. A notable example is the synthesis of D- and L-phenylalanine derivatives from cinnamic acids using a one-pot system involving phenylalanine ammonia lyase (PAL) and a deracemization process. nih.gov This approach demonstrates the power of combining enzymatic reactions with chemical steps to achieve high enantiomeric excess. nih.gov

Furthermore, multi-enzyme cascades have been developed for the conversion of L-phenylalanine into other valuable chiral molecules, showcasing the versatility of enzymatic transformations in maintaining and manipulating stereochemistry. hims-biocat.euacs.orgacs.org These principles can be adapted for the synthesis of enantiopure L-phenylalanine esters. The combination of chemical synthesis with enzymatic resolution or transformation is a powerful tool for obtaining optically pure L-phenylalanine derivatives. nih.govnih.gov

Homologation and Derivatization in the Synthesis of Phenylalanine Analogs

The synthesis of phenylalanine analogs, which are structurally similar to phenylalanine but with modifications to the side chain or backbone, often involves homologation and derivatization reactions. These strategies can also be applied to the synthesis of more complex derivatives starting from N-Boc-L-phenylalanine methyl ester.

A safe and efficient method for the synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids has been developed, which serves as a safer alternative to the Arndt-Eistert homologation. rsc.org This method can be applied to N-Boc-L-phenylalanine to produce its β-homolog. rsc.org The synthesis of unnatural chiral N-tert-butanesulfinyl α-amino acids also provides a general strategy for creating alternatives to N-Boc-phenylalanine analogs. thieme-connect.com

Arndt-Eistert Homologation for β-Amino Acid Derivatives

The Arndt-Eistert homologation is a well-established sequence of chemical reactions designed to convert a carboxylic acid to its higher homolog, effectively elongating the carbon chain by one atom. beilstein-journals.org This method has found widespread application in the synthesis of β-amino acids from their naturally occurring α-amino acid precursors. orgsyn.orgorganic-chemistry.orgwikipedia.org The process begins with the activation of an N-protected α-amino acid, such as N-Boc-L-phenylalanine, to its acid chloride. This is followed by a reaction with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.org The crucial step of the synthesis is the Wolff rearrangement of this diazoketone, which is typically catalyzed by a metal catalyst like silver(I) oxide or silver benzoate, to generate a ketene (B1206846). beilstein-journals.orgorganic-chemistry.org This rearrangement proceeds with the retention of stereochemistry at the α-carbon. beilstein-journals.org The highly reactive ketene is then trapped by a nucleophile. When the nucleophile is an alcohol, such as methanol, the corresponding β-amino ester is formed. organic-chemistry.orgyoutube.com

A key consideration in the Arndt-Eistert reaction is the handling of diazomethane, which is both toxic and explosive. beilstein-journals.org To mitigate these risks, alternative, safer methods have been developed. One such modification is the Newman-Beal modification, which incorporates triethylamine (B128534) into the diazomethane solution to scavenge the HCl byproduct and prevent the formation of α-chloromethylketone side-products. wikipedia.org More contemporary approaches even seek to avoid diazomethane altogether, offering safer routes to β-amino acid esters. For instance, a method involving a Wittig-type reaction has been reported for the two-carbon elongation of α-amino acids to furnish N-Boc-β³-amino acid methyl esters with high efficiency. nih.gov

The Arndt-Eistert homologation and its variations are powerful tools for accessing valuable β-amino acid building blocks. The table below summarizes representative examples of this transformation for N-Boc protected amino acids.

Table 1: Examples of Arndt-Eistert Homologation for the Synthesis of N-Boc-β-Amino Acid Esters

| Starting N-Boc-α-amino acid | Product | Catalyst/Method | Yield (%) | Reference |

| N-Boc-L-Proline | N-Boc-β-homoproline methyl ester | Silver benzoate/triethylamine | Not specified, but successful synthesis reported | nih.gov |

| N-Boc-α-amino acids (general) | N-Boc-β³-amino acid methyl esters | Wittig-type reaction (safer alternative) | 85% (over two steps for the model substrate) | nih.gov |

| General α-amino acids | β-amino acids | Fully continuous four-step Arndt-Eistert process | Not specified, but process described as efficient | rsc.org |

Synthesis of Halogenated and Substituted Phenylalanine Derivatives

Introducing substituents, particularly halogens, onto the phenyl ring of N-Boc-L-phenylalanine methyl ester can significantly modulate the biological activity and properties of peptides and other molecules incorporating these non-natural amino acids. A variety of synthetic strategies have been developed to access these valuable compounds.

One prominent method for introducing iodine involves the synthesis of an organotin precursor. For example, N-Boc-p-iodo-L-phenylalanine methyl ester can be subjected to a Stille coupling reaction with bis(tributyltin) catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) to yield N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester. nih.gov This stannylated derivative is a versatile intermediate for radioiodination, allowing for the efficient introduction of iodine isotopes for imaging and therapeutic applications. nih.govresearchgate.net

The synthesis of fluorinated phenylalanine derivatives is also of significant interest, and numerous methods have been reported. These include direct fluorination of phenylalanine precursors using reagents like [¹⁸F]F₂ or [¹⁸F]AcOF, often for applications in positron emission tomography (PET). beilstein-journals.orgnih.gov Other approaches involve the alkylation of chiral glycine (B1666218) enolate equivalents, such as the Schöllkopf reagent, with fluorinated benzyl (B1604629) bromides. beilstein-journals.orgnih.gov This method allows for the asymmetric synthesis of various fluorinated phenylalanines, which can then be protected as their N-Boc methyl ester derivatives.

Beyond iodination and fluorination, bromo-substituted derivatives are also synthetically accessible. For instance, N-Boc-4-bromo-L-phenylalanine methyl ester is a commercially available building block, indicating that scalable synthetic routes have been established. chemicalbook.comglpbio.com These halogenated and otherwise substituted N-Boc-L-phenylalanine methyl ester derivatives serve as crucial components in the synthesis of novel peptides and peptidomimetics with tailored properties.

The following table provides an overview of different substituted N-Boc-L-phenylalanine methyl ester derivatives and the synthetic methods employed.

Table 2: Synthesis of Halogenated and Substituted N-Boc-L-phenylalanine Methyl Ester Derivatives

| Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |

| N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester | Stille coupling of the corresponding p-iodo derivative | bis(tributyltin), tetrakis(triphenylphosphine)palladium(0) | Not specified, but successful synthesis reported | nih.gov |

| N-Boc-p-[I]iodo-L-phenylalanine tetrafluorophenyl ester | Radioiodination of the corresponding stannyl (B1234572) precursor | Na[I], Chloramine-T | 83-95% | nih.gov |

| N-Boc-(R)-2,5-difluoro-phenylalanine methyl ester | Alkylation of a chiral glycine equivalent (Schöllkopf reagent) | 2,5-difluorobenzyl bromide, n-BuLi | Not specified, but successful synthesis reported | beilstein-journals.org |

| N-Boc-(R)-2,4,5-trifluoro-phenylalanine methyl ester | Alkylation of a chiral glycine equivalent (Schöllkopf reagent) | 2,4,5-trifluorobenzyl bromide, n-BuLi | Not specified, but successful synthesis reported | beilstein-journals.org |

| N-Boc-4-bromo-L-phenylalanine methyl ester | Commercially available, synthetic routes established | Not applicable | Not applicable | chemicalbook.com, glpbio.com |

Role As a Chiral Building Block in Complex Molecular Architectures

Integration of N-tert-Butoxycarbonyl-L-phenylalanine Methyl Ester into Chiral Scaffolds

The utility of N-tert-Butoxycarbonyl-L-phenylalanine methyl ester as a foundational element in the construction of larger, stereochemically defined molecular frameworks is well-documented. Its integration into chiral scaffolds is a key strategy in the synthesis of peptidomimetics, natural product analogues, and other biologically active compounds. The Boc-protected amine and the methyl ester provide orthogonal handles for sequential chemical modifications, allowing for its seamless incorporation into growing molecular chains.

A straightforward example of its application is in the synthesis of dipeptides, which are themselves fundamental chiral scaffolds. For instance, N-tert.-Butoxycarbonyl-L-phenylalanine-L-phenylalanine methyl ester can be synthesized by coupling N-Boc-L-phenylalanine with L-phenylalanine methyl ester hydrochloride. prepchem.com This dipeptide can then be further elaborated or deprotected for incorporation into larger peptide sequences.

Beyond simple dipeptides, this building block is integral to the synthesis of more complex natural product scaffolds. For example, it has been utilized in the synthetic pathway toward complex diketopiperazine alkaloids, which are a diverse family of natural products with significant biological activities. nih.gov In these syntheses, the N-Boc-L-phenylalanine methyl ester fragment provides a key stereocenter and a phenyl side chain that is often crucial for the molecule's ultimate biological function. The ability to control the stereochemistry at this position is paramount, and the use of this enantiomerically pure building block ensures the stereochemical integrity of the final product.

The integration of N-tert-Butoxycarbonyl-L-phenylalanine methyl ester into these scaffolds often involves standard peptide coupling reactions, where the carboxylic acid of another protected amino acid is activated and reacted with the free amine of deprotected phenylalanine methyl ester, or conversely, the carboxylic acid of Boc-phenylalanine is activated for reaction with another amino ester. The choice of coupling reagents and reaction conditions is critical to prevent epimerization and ensure high yields.

The following table summarizes examples of chiral scaffolds synthesized using N-tert-Butoxycarbonyl-L-phenylalanine methyl ester:

| Chiral Scaffold | Synthetic Precursors | Key Reaction Type | Reference |

| N-tert.-Butoxycarbonyl-L-phenylalanine-L-phenylalanine methyl ester | N-Boc-L-phenylalanine, L-phenylalanine methyl ester hydrochloride | Peptide coupling | prepchem.com |

| Dimeric Diketopiperazine Alkaloids | N-methyl-L-phenylalanine and L-tryptophan substructures | Peptide coupling and cyclization | nih.gov |

| Piezoelectric Dipeptides | Boc-L-phenylalanyl-L-tyrosine | Peptide synthesis | rsc.org |

Asymmetric Synthesis Applications Beyond Canonical Peptide Chemistry

The utility of N-tert-Butoxycarbonyl-L-phenylalanine methyl ester extends beyond its role in traditional peptide synthesis. Its inherent chirality is leveraged in a variety of asymmetric transformations to create complex, non-peptidic molecules with a high degree of stereocontrol.

Chiral heterocyclic systems are privileged scaffolds in medicinal chemistry due to their conformational rigidity and diverse biological activities. N-tert-Butoxycarbonyl-L-phenylalanine methyl ester is a valuable precursor for the asymmetric synthesis of several classes of these heterocycles, most notably diketopiperazines (DKPs) and piperazinones.

Diketopiperazines, which are cyclic dipeptides, can be readily synthesized from amino acid precursors. In a typical approach, N-Boc-L-leucine is coupled with L-phenylalanine methyl ester to form a linear dipeptide. nih.gov Subsequent removal of the Boc protecting group, followed by intramolecular cyclization, yields the chiral 2,5-diketopiperazine derivative. nih.gov This strategy allows for the creation of a diverse library of DKPs with different stereochemistries and side-chain functionalities, depending on the initial amino acid esters used. These DKP scaffolds can be further functionalized, for instance, by N-substitution to produce tetrasubstituted derivatives. nih.gov

The synthesis of piperazinone derivatives, another important class of chiral heterocycles, can also utilize building blocks derived from amino acids. While direct synthesis from N-tert-Butoxycarbonyl-L-phenylalanine methyl ester is one of many routes, the general principle involves the coupling of a protected amino acid fragment with a suitable partner to form the heterocyclic ring. For example, the piperazin-2-one (B30754) motif is a key component in several bioactive natural products and small-molecule drugs. nih.gov Synthetic approaches often involve the use of amino acid derivatives as starting materials to establish the desired stereochemistry. nih.gov

The following table provides an overview of chiral heterocyclic systems synthesized using N-tert-Butoxycarbonyl-L-phenylalanine methyl ester or related derivatives:

| Heterocyclic System | Synthetic Approach | Key Intermediates | Reference |

| 2,5-Diketopiperazines | Dipeptide formation and cyclization | Methyl (N-tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate | nih.gov |

| Mono-Boc-2,5-Diketopiperazines | Dipeptide formation, cyclization, and protection/deprotection sequence | N-PMB-dipeptides | acs.org |

| N,N'-dimethyl-1,4-piperazines | Synthesis from protected amino acids followed by reduction | 2,5-diketopiperazines | researchgate.net |

Chiral ionic liquids (CILs) are a class of molten salts that are chiral and exist as liquids at or near room temperature. They have garnered significant interest for their potential applications in asymmetric synthesis, chiral separations, and as chiral solvents. Amino acids and their derivatives, including N-tert-Butoxycarbonyl-L-phenylalanine methyl ester, are excellent precursors for the synthesis of CILs due to their inherent chirality, biocompatibility, and availability. wiley.comacs.org

The synthesis of CILs from amino acid esters typically involves an ion exchange reaction. wiley.comlsu.edu For example, a halide salt of an amino acid ester can be reacted with a lithium or silver salt of a large, charge-delocalized anion, such as bis(trifluoromethane)sulfonimide or bis(pentafluoroethylsulfonyl)imide. wiley.com The resulting ionic liquids often possess desirable properties such as high thermal stability and the ability to act as both a solvent and a chiral selector. wiley.com

The properties of the resulting CILs can be tuned by varying the structure of the amino acid ester cation and the counter-anion. acs.org For instance, CILs derived from amino acid esters have been shown to have lower melting points compared to those derived directly from amino acids. nih.gov The chirality of the amino acid is retained in the final ionic liquid, which can then be used for enantiomeric recognition. nih.gov Studies have demonstrated that these CILs can differentiate between enantiomers of chiral analytes, making them promising for applications in chiral chromatography and spectroscopy. wiley.com

The table below summarizes key data for chiral ionic liquids derived from amino acid esters:

| Cation Precursor | Anion | Key Properties | Application | Reference |

| L-alanine tert-butyl ester chloride | bis(trifluoromethane)sulfonimide | Liquid at room temperature, high thermal stability (up to 263°C) | Enantiomeric recognition of Mosher's sodium salt | lsu.edu |

| L- and D-alanine tert-butyl ester chloride | bis(trifluoromethane)sulfonimide, nitrate, lactate, tetrafluoroborate | Varied properties based on the anion | Chiral selectors | nih.gov |

| L-alanine and L-leucine ester chlorides | bis(pentafluoroethylsulfonyl)imide | Thermally stable up to 288°C, liquid at room temperature | Chiral separations | wiley.com |

| Tetrabutylammonium and Cholinium | D/L-phenylalaninate | High thermal stability (> 439 K), low to moderate toxicity | Aqueous biphasic systems | ua.pt |

Applications in Peptide and Peptidomimetic Design

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating N-tert-Butoxycarbonyl-L-phenylalanine

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on a solid support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and robust approach used in SPPS. peptide.com In this methodology, the N-α-amino group of the growing peptide chain is temporarily protected with the acid-labile Boc group, while reactive amino acid side chains are protected with more stable, benzyl-based groups that require strong acids like hydrogen fluoride (B91410) (HF) for removal. peptide.compeptide.com

Although the initial amino acid is typically anchored to the resin via its carboxylic acid (e.g., as Boc-Phe-OH), the principles of Boc chemistry are central to the subsequent elongation of the peptide chain with phenylalanine residues. sigmaaldrich.com N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester itself is noted as being suitable for Boc solid-phase peptide synthesis applications. sigmaaldrich.com The general cycle of Boc-SPPS involves a repetitive series of steps to add each amino acid. peptide.compeptide.com

The process begins with the deprotection of the N-terminal Boc group on the resin-bound peptide, typically using a moderately strong acid like trifluoroacetic acid (TFA). peptide.comcsic.es This reveals a free amine, which is then neutralized. The next Boc-protected amino acid (e.g., Boc-Phe-OH) is activated and coupled to the free amine, forming a new peptide bond. This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. peptide.com

Table 1: General Cycle of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

| Step | Procedure | Reagents | Purpose |

| 1. Deprotection | Removal of the N-α-Boc protecting group. | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM). peptide.com | To expose the N-terminal amine for the next coupling reaction. |

| 2. Neutralization | Neutralization of the resulting TFA salt to the free amine. | Diisopropylethylamine (DIEA) in DCM. peptide.com | To prepare the N-terminal amine for nucleophilic attack. |

| 3. Coupling | Activation of the incoming Boc-amino acid's carboxyl group and its reaction with the N-terminal amine. | Boc-amino acid, a coupling agent (e.g., DCC, HBTU), and a base (e.g., DIEA). peptide.com | To form a new peptide bond and elongate the peptide chain. |

| 4. Washing | Rinsing the resin to remove excess reagents and byproducts. | Various solvents (e.g., DCM, Methanol). peptide.com | To purify the resin-bound peptide before the next cycle. |

This systematic process, while highly effective, has seen advancements such as the "Fast Boc" protocol developed to improve efficiency. peptide.com The choice between Boc/Bzl and the alternative Fmoc/tBu strategy often depends on the specific peptide sequence; the Boc strategy can be particularly advantageous for synthesizing hydrophobic peptides. csic.es

Solution-Phase Peptide Synthesis Strategies Utilizing N-tert-Butoxycarbonyl-L-phenylalanine Methyl Ester

Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification of intermediates, remains a valuable strategy, especially for the large-scale production of shorter peptides. nih.gov In this approach, N-tert-Butoxycarbonyl-L-phenylalanine methyl ester and its derivatives are crucial reagents. The synthesis involves the coupling of a N-protected amino acid with a C-protected amino acid in an organic solvent. nih.govluxembourg-bio.com

A common strategy involves the coupling of Boc-Phe-OH with an amino acid methyl ester, such as L-phenylalanine methyl ester (H-Phe-OMe), to form a dipeptide. nih.gov This reaction is typically facilitated by a coupling agent to activate the carboxylic acid of Boc-Phe-OH and prevent side reactions like racemization. nih.govluxembourg-bio.com

For instance, the dipeptide Boc-Phe-Phe-OMe can be synthesized by reacting Boc-Phe-OH with H-Phe-OMe using coupling reagents like TBTU/HOBt or DCC in the presence of a base. nih.govluxembourg-bio.com This method has been successfully used to create phenylalanine-rich peptides. One study details the synthesis of Boc-Phe-Phe-OMe, which serves as a precursor for building more complex tri- and tetrapeptides by incorporating other biologically active molecules like baclofen. nih.gov Another documented synthesis involves the reaction of Boc-Phe≈SO2 with Phe-OMe·HCl in the presence of triethylamine (B128534) to yield N-tert.-Butoxycarbonyl-L-phenylalanine-L-phenylalanine methyl ester. prepchem.com

Table 2: Examples of Solution-Phase Synthesis Using Boc-Phenylalanine Derivatives

| Product | Reactants | Coupling Reagents/Base | Reference |

| Boc-Phe-Phe-OMe | Boc-Phe-OH, H-Phe-OMe | TBTU, HOBt, DIPEA | nih.gov |

| Boc-Phe-Phe-OMe | Boc-amino acid, H-Phe-OMe | DCC, NMM | luxembourg-bio.com |

| Boc-Phe-Trp-OMe | Boc-Phe-OH, H-Trp-OMe | Not specified | nih.gov |

| N-tert.-Butoxycarbonyl-L-phenylalanine-L-phenylalanine methyl ester | Boc-Phe≈SO2, Phe-OMe·HCl | Triethylamine | prepchem.com |

After the formation of the protected dipeptide, such as Boc-Phe-Phe-OMe, either the N-terminal Boc group or the C-terminal methyl ester can be selectively removed to allow for further chain elongation. The Boc group is removed with an acid like TFA, while the methyl ester is typically hydrolyzed under basic conditions (e.g., using NaOH). nih.gov This controlled, stepwise approach is fundamental to building specific peptide sequences in solution.

Design and Synthesis of Conformationally Constrained Peptide Analogs

Introducing conformational constraints into peptide structures is a powerful strategy for improving their biological activity, selectivity, and metabolic stability. By restricting the flexibility of the peptide backbone or amino acid side chains, it is possible to lock the molecule into its bioactive conformation, enhancing its binding affinity for a biological target. Boc-protected phenylalanine derivatives are key starting materials for creating these constrained analogs. nih.govresearchgate.net

One approach involves modifying the phenylalanine side chain or incorporating it into a cyclic structure. For example, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a well-studied constrained analog of phenylalanine where the side chain is cyclized back onto the backbone nitrogen. nih.gov The synthesis of peptides containing Tic is used to induce specific secondary structures like β-bends or helical turns. nih.gov Other strategies include creating phenylalanine analogs with fluorinated side chains, which can influence conformation and electronic properties. beilstein-journals.org

The synthesis of these complex analogs often begins with a protected phenylalanine precursor. For instance, the synthesis of various phenylalanine analogs has been achieved through the hydrogenation of an α‐azidocinnamate intermediate, followed by protection with a Boc group. researchgate.net Another advanced method involves the use of solid-phase intermediates to construct complex biomimetic scaffolds like bicyclic thiazolidine (B150603) lactams, which can mimic peptide turns. nih.gov

Table 3: Examples of Conformationally Constrained Phenylalanine Analogs and Precursors

| Constrained Analog Type | Description | Synthetic Precursor Example | Reference |

| Cyclic Analogs (Tic) | The side chain is cyclized to the backbone nitrogen, restricting side-chain rotation. | Boc-Phe-OH is used in peptide sequences that incorporate the pre-formed Tic residue. | nih.gov |

| Fluorinated Phenylalanines | Fluorine atoms are incorporated into the phenyl ring or side chain to alter conformation and binding properties. | N-Boc-protected amino alcohols are fluorinated and then oxidized to the acid. | beilstein-journals.org |

| Bicyclic Lactams | Mimic secondary peptide structures like β-turns. | Solid-phase synthesis using protected amino acids to build complex scaffolds. | nih.gov |

| α-Azido Precursors | Used to generate various phenylalanine analogs through hydrogenation and subsequent protection. | An α‐azidocinnamate is hydrogenated and then protected with a Boc group. | researchgate.net |

These examples highlight how the fundamental structure of Boc-protected phenylalanine serves as a versatile platform for the chemical synthesis of more rigid and structurally defined peptide analogs, which are invaluable tools in drug discovery.

Contributions to Peptidomimetic Research and Pharmacophore Development

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The development of peptidomimetics relies heavily on understanding the structure-activity relationships of a parent peptide, which involves identifying the key amino acid residues and their spatial arrangement required for biological activity—the pharmacophore. upc.edunih.gov

N-tert-Butoxycarbonyl-L-phenylalanine and its derivatives are central to this field. The defined structure of Boc-phenylalanine provides a scaffold that can be systematically modified to explore the chemical space around a pharmacophore. A powerful strategy in this area is the Ugi four-component reaction, which has been used to synthesize libraries of novel phenylalanine-containing peptidomimetics. In one notable example, Boc-L-3,5-difluorophenylalanine was used as a starting point to develop new binders for the HIV-1 capsid protein, demonstrating a direct application of a Boc-Phe derivative in creating non-peptide mimics targeting a specific protein-protein interaction. mdpi.com

Furthermore, even simple modifications, such as the Boc protection of a dipeptide, can lead to significant biological activity. Studies have shown that Boc-protected dipeptides, such as Boc-Phe-Trp-OMe, can exhibit broad-spectrum antibacterial properties. nih.gov This indicates that the Boc-phenylalanine unit itself can be a key component of a pharmacophore, contributing to the molecule's ability to interact with biological targets like bacterial membranes. nih.gov

Molecular modeling and computational chemistry are often used in conjunction with synthesis to design peptidomimetics. nih.gov By starting with the known structure of a bioactive peptide containing phenylalanine, researchers can design and synthesize new molecules using Boc-Phe derivatives as building blocks to create scaffolds that present the key functional groups in the correct orientation for biological activity.

Table 4: Examples of Peptidomimetics Derived from Boc-Phenylalanine and Their Applications

| Peptidomimetic Class | Synthetic Approach | Biological Target/Application | Reference |

| HIV-1 Capsid Binders | Ugi four-component reaction starting with Boc-L-3,5-difluorophenylalanine. | HIV-1 Capsid Protein (NTD-CTD interface) | mdpi.com |

| Antibacterial Dipeptides | Solution-phase synthesis of Boc-protected dipeptides. | Bacterial membranes (Gram-positive and Gram-negative bacteria) | nih.gov |

| Opioid Receptor Ligands | Synthesis of conformationally restricted analogs using Phe replacements. | δ-Opioid Receptor | upc.edu |

The versatility of Boc-phenylalanine derivatives in both solid-phase and solution-phase synthesis, combined with their role in creating constrained analogs and serving as scaffolds for multicomponent reactions, solidifies their importance in the progression from a natural peptide lead to a refined peptidomimetic drug candidate.

Derivatization for Advanced Research Probes and Non Canonical Amino Acid Incorporation

Strategies for Incorporating Non-Canonical Amino Acids Derived from Phenylalanine

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living organisms is a powerful tool for protein engineering and functional studies. oup.comacs.org This process, known as genetic code expansion, allows for the introduction of amino acids with unique chemical and physical properties beyond the canonical 20. pnas.org Several key strategies have been developed to incorporate phenylalanine derivatives into proteins, primarily relying on the manipulation of the cellular translation machinery. nih.gov

A predominant method involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. acs.orgnih.gov This pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is not recognized by the host machinery and that the orthogonal tRNA is not charged with a canonical amino acid. rsc.org To achieve this, a unique codon, typically a nonsense or "stop" codon like the amber codon (UAG) or opal codon (UGA), is repurposed to encode the ncAA. nih.govcaltech.edunih.gov An orthogonal tRNA with an anticodon that recognizes this repurposed codon (e.g., CUA for UAG) is introduced, along with an evolved orthogonal aaRS that specifically recognizes and charges this tRNA with the desired ncAA. nih.govnih.gov

Researchers have successfully evolved aaRSs, such as pyrrolysyl-tRNA synthetase (PylRS) and tyrosyl-tRNA synthetase (TyrRS) mutants, to recognize a wide array of phenylalanine derivatives. nih.govnih.gov For instance, a rationally designed PylRS mutant has been shown to incorporate nearly 40 different phenylalanine derivatives with substitutions at various positions on the aromatic ring in both E. coli and mammalian cells. nih.gov Similarly, mutants of the M. jannaschii tyrosyl-tRNA synthetase have been evolved to selectively charge an amber suppressor tRNA with p-propargyloxyphenylalanine. acs.org

Cell-free protein synthesis (CFPS) systems offer another flexible platform for ncAA incorporation. nih.gov These systems provide an open environment, eliminating cell viability constraints and allowing for precise control over the reaction components. nih.govfrontiersin.org Strategies in CFPS to enhance ncAA incorporation include depleting the corresponding canonical amino acid (phenylalanine) from the system, using engineered ribosomes, and employing chemically pre-charged tRNAs (chemo-enzymatic acylation). nih.govfrontiersin.org These methods have been used to incorporate a variety of phenylalanine analogs, including those with photocrosslinking groups, heavy atoms, and bioorthogonal handles. nih.govbiorxiv.org

The table below summarizes various strategies employed for incorporating phenylalanine-derived ncAAs.

| Strategy | Description | Codon | Organism/System | Examples of Incorporated Phenylalanine Derivatives |

| Orthogonal aaRS/tRNA Pair | An engineered synthetase specifically charges an orthogonal tRNA with the ncAA, which is then incorporated at a repurposed codon. acs.orgnih.gov | Amber (UAG), Opal (UGA), Quadruplet codons | E. coli, Yeast, Mammalian cells | p-iodo-L-phenylalanine, p-acetyl-L-phenylalanine, p-azido-L-phenylalanine, ortho-substituted phenylalanines (halo, methyl, nitro). pnas.orgnih.govnih.govnih.gov |

| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis allows for direct addition of ncAAs and engineered components, bypassing cellular uptake and toxicity issues. nih.gov | Stop codons, Sense codons | E. coli lysate, PURE system | N-chloroacetyl-Phe, p-iodo-L-phenylalanine. nih.govfrontiersin.org |

| Residue-Specific Incorporation | All instances of a specific canonical amino acid's codon are reassigned to an ncAA analog, leading to global replacement. rsc.orgcaltech.edu | Sense codons (e.g., Phe codons UUU/UUC) | E. coli auxotrophs | p-Cl-phenylalanine, p-Br-phenylalanine, (S)-parafluoroPhe. rsc.org |

| Biosynthesis and Incorporation | Engineered bacterial hosts are designed to both synthesize the ncAA from a precursor and incorporate it into a target protein. biorxiv.org | Amber (UAG) | E. coli | 4-azido-phenylalanine (from 4-azido-benzoic acid). biorxiv.org |

Synthesis of Functionalized Analogs for Biological and Spectroscopic Probes

Derivatives of 3-aminophenylalanine are crucial building blocks for creating functionalized analogs that serve as probes in biological and spectroscopic studies. These probes are designed to investigate protein structure, dynamics, binding events, and folding with minimal perturbation to the native system. nih.govnih.gov

Fluorescent Probes: Fluorescent unnatural amino acids are powerful tools for biological imaging and sensing. researchgate.net Phenylalanine analogs containing fluorophores can be synthesized and incorporated into peptides and proteins. For example, p-cyano-L-phenylalanine (pCNF) has been developed as a fluorescent probe whose emission is sensitive to the local solvent environment, making it useful for studying protein binding and folding. nih.govnih.gov Its fluorescence quantum yield is significantly higher than that of tryptophan, and it can be selectively excited without interference from other aromatic amino acids. nih.gov Other fluorescent probes have been designed based on phenylalanine derivatives that can detect specific enzymes or metal ions. A probe based on an unnatural amino acid (UAA) was developed to detect phenylalanine ammonia (B1221849) lyase (PAL) activity through an "off-on" fluorescence signal. rsc.org Another facile fluorescent chemosensor based on a phenylalanine derivative with an indole (B1671886) group was synthesized for the sequential detection of Zn2+ and specific amino acids like Cys and His in biological systems. nih.gov A one-pot synthesis strategy involving Sonogashira cross-coupling has been used to create a library of phenylalanine analogues with conjugated aryl-alkyne side chains, leading to the discovery of fluorescent compounds sensitive to lipid-rich environments. acs.orgresearcher.life

Spectroscopic Probes for NMR: Site-specific incorporation of phenylalanine analogs containing NMR-active nuclei, such as fluorine-19 (¹⁹F), provides a sensitive method for studying protein conformation and dynamics. researcher.life Systems have been developed for the high-fidelity incorporation of various fluorinated phenylalanine analogs, including 2-, 3-, and 4-fluorophenylalanine, into proteins. researcher.life The ¹⁹F NMR signal is highly sensitive to the local chemical environment, allowing for the detection of subtle conformational changes in proteins.

Biotinylated Probes: Biotinylation is a widely used technique for labeling and purifying proteins and studying protein interactions due to the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. nih.gov Biotinylated phenylalanine derivatives can be synthesized for incorporation into peptides. One method involves the Sonogashira cross-coupling of a 4-iodo-phenylalanine derivative with a terminal alkyne derived from biotin. nih.gov Another rapid method for preparing biotinylated 4-amino-phenylalanine has been reported using efficient coupling reagents. consensus.app These biotin-labeled amino acids are valuable tools in solid-phase peptide synthesis and for creating affinity probes. nih.govpnas.orgmdpi.com

The table below details examples of functionalized phenylalanine analogs used as probes.

| Probe Type | Phenylalanine Derivative | Synthesis Highlight | Application |

| Fluorescent Probe | p-cyano-L-phenylalanine (pCNF) | Synthesis from a protected p-iodo-L-phenylalanine. | Reports on local protein environment, protein folding, and binding studies. nih.govnih.gov |

| Fluorescent Probe | Aryl-alkyne conjugated phenylalanine | One-pot Sonogashira cross-coupling from a tyrosine derivative. acs.orgresearcher.life | Imaging lipid-rich environments; peptide-based imaging. acs.org |

| Fluorescent Chemsensor | Indole-functionalized phenylalanine derivative | Multi-step synthesis to create a dual-function chemosensor. nih.gov | Sequential detection of Zn²⁺ ions and Cys/His in cells. nih.gov |

| NMR Probe | 4-fluoro-L-phenylalanine | Incorporated via genetic code expansion using an evolved aaRS/tRNA pair. researcher.life | ¹⁹F NMR spectroscopy to probe protein conformational changes. researcher.life |

| Affinity Probe | Alkyne-linked Biotin-Phenylalanine conjugate | Sonogashira cross-coupling of 4-iodo-phenylalanine derivative with an alkyne-biotin. nih.gov | Protein labeling, purification, and interaction studies via avidin-biotin technology. nih.gov |

| Affinity Probe | Biotinylated 4-amino-D-phenylalanine | Direct coupling of biotin to the amino group of D-Aph using efficient coupling reagents. consensus.app | Peptide synthesis and affinity labeling. consensus.app |

Click Chemistry Applications with Ethynylated Phenylalanine Derivatives

Click chemistry refers to a class of reactions that are rapid, selective, high-yielding, and biocompatible. illinois.edunih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and has been widely applied in bioconjugation. dovepress.comrsc.org Phenylalanine derivatives functionalized with an alkyne group, such as p-ethynyl-L-phenylalanine (p-EtF), are key reagents for these applications. nih.govmedchemexpress.com

The synthesis of these ethynylated derivatives often starts from a protected iodinated or tyrosyl precursor. For example, p-propargyloxyphenylalanine can be synthesized and incorporated into proteins using an evolved M. jannaschii tyrosyl-tRNA synthetase. acs.org Similarly, p-ethynyl-L-phenylalanine can be prepared and used as a reversible inhibitor of tryptophan hydroxylase or as a building block for bioconjugation. medchemexpress.com These alkyne-containing amino acids, once incorporated into a protein, provide a bioorthogonal chemical handle. researchgate.netwikipedia.org This handle can be specifically and efficiently reacted with a molecule containing a complementary azide (B81097) group, such as a fluorescent dye, a drug molecule, or a purification tag. caltech.edu

This strategy allows for the precise, site-specific labeling of proteins in complex biological environments, including within living cells. pitt.eduresearchgate.net The reaction is highly specific and does not interfere with native cellular processes. wikipedia.org For instance, an alkyne group incorporated into a protein can be conjugated with fluorescent dyes via the CuAAC reaction under mild conditions, enabling detailed imaging studies. acs.org

Beyond CuAAC, other bioorthogonal reactions involving alkyne-functionalized phenylalanine are utilized. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click reaction that uses strained cyclooctynes, which react rapidly with azides without the need for a cytotoxic copper catalyst, making it highly suitable for live-cell labeling. researchgate.netwikipedia.org

The table below summarizes key click chemistry applications involving ethynylated phenylalanine derivatives.

| Phenylalanine Derivative | Click Reaction Type | Reaction Partner | Application |

| p-propargyloxyphenylalanine | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized fluorescent dyes | Site-specific labeling of proteins for fluorescence studies. acs.org |

| p-ethynyl-L-phenylalanine | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-containing molecules (e.g., tags, drugs) | Bioconjugation, drug delivery, proteomics. caltech.edunih.govmedchemexpress.com |

| Alkyne-functionalized Phenylalanine | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-functionalized probes, cyclooctynes | Copper-free protein labeling in living cells. researchgate.netwikipedia.org |

| 4-iodo-phenylalanine (as precursor) | Sonogashira cross-coupling (a key step to introduce the alkyne) | Terminal alkynes (e.g., alkyne-biotin) | Synthesis of alkyne-functionalized probes for subsequent click reactions. nih.gov |

Mechanistic Investigations and Theoretical Studies of Reactions Involving N Tert Butoxycarbonyl L Phenylalanine Methyl Ester

Reaction Mechanism Elucidation in Synthetic Pathways

The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various conditions and its facile removal with acid treatment. researchgate.net The reactivity of the Boc group itself, however, can play a crucial role in the reaction mechanism. Under strongly basic conditions, a proposed mechanism for the aminolysis of Boc-carbamates involves the formation of an isocyanate intermediate. researchgate.net This pathway begins with the deprotonation of the -NH moiety of the Boc-carbamate by a strong base, followed by the dissociation of the sterically bulky tert-butoxide anion to yield an isocyanate. This highly reactive intermediate can then be trapped by amines or alcohols to form ureas or urethanes, respectively. researchgate.net

In the context of peptide synthesis, coupling reagents are used to facilitate the formation of amide bonds. For instance, the coupling of Boc-L-phenylalanine with phenylalanine methyl ester can be achieved using reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of HOBt (Hydroxybenzotriazole). This is considered an epimerization-free condensation method. nih.gov

Furthermore, the Boc group can participate in intramolecular reactions. For example, N-Boc-protected aziridines can undergo a Lewis acid-catalyzed intramolecular reaction to form oxazolidinones. researchgate.net Another notable reaction is iodocyclocarbamation, where a Boc-protected chiral olefin derived from an amino acid can undergo stereocontrolled cyclization. researchgate.net

Aryl stannylation reactions have also been investigated using derivatives of N-Boc-L-phenylalanine methyl ester. Specifically, N-Boc-p-iodo-L-phenylalanine methyl ester can be stannylated using bis(tributyltin) and a palladium catalyst. nih.gov This reaction proceeds effectively on the methyl ester derivative, highlighting the compatibility of the Boc and methyl ester protecting groups with this type of transformation. nih.gov

Stereochemical Outcomes and Epimerization Studies in Synthetic Transformations

Maintaining stereochemical integrity at the α-carbon is a critical challenge in peptide synthesis. Epimerization, the change in configuration at a stereocenter, can occur under basic conditions during the activation step of the carboxylic acid. The α-proton of an amino acid residue is susceptible to abstraction by a base, which can lead to racemization. nih.gov

The choice of base and solvent can significantly impact the degree of epimerization. For example, in one study, the use of a milder base like 2,4,6-collidine resulted in low conversion but a high degree of epimerization. nih.gov Conversely, the combination of a bulkier base such as diisopropylethylamine (DIEA) in a polar aprotic solvent like dimethylformamide (DMF) was found to minimize epimerization while achieving high conversion. nih.gov

In specific applications involving N-Boc-L-phenylalanine methyl ester derivatives, the preservation of stereochemistry has been noted. For instance, the demethylation of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester using an aqueous base was accomplished without racemization to yield the corresponding carboxylic acid. nih.gov This indicates that under carefully controlled conditions, the ester can be hydrolyzed while retaining the L-configuration of the amino acid.

The following table summarizes the effect of reaction conditions on epimerization in peptide coupling reactions, which is a general concern applicable to derivatives like N-Boc-L-phenylalanine methyl ester.

| Entry | Base | Solvent | Conversion | Epimerization (%) |

| 1 | N-methylmorpholine | Dichloromethane (B109758) | Moderate | High |

| 2 | 2,4,6-collidine | Dichloromethane | Low | High |

| 3 | DIEA | DMF | High | 13 |

| Data is representative of general findings in peptide synthesis and illustrates key principles. nih.gov |

Computational Chemistry Approaches (e.g., Density Functional Theory) for Reactivity and Conformation Prediction

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the conformational preferences and reactivity of molecules like N-tert-Butoxycarbonyl-L-phenylalanine methyl ester.

Conformational analysis is crucial as the three-dimensional structure of a molecule influences its reactivity. For Boc-protected amino acids, a key conformational feature is the rotation around the urethane (B1682113) amide bond. Computational studies have shown that for many Boc-amino acid derivatives, the trans and cis conformations of this bond have nearly equal energies. researchgate.net This is in contrast to typical peptide bonds where the trans conformation is significantly more stable. researchgate.net This increased presence of the cis conformer in Boc-derivatives is consistent with observations from NMR studies in solution and X-ray crystal structures. researchgate.net

DFT calculations can also be used to model the interaction of N-Boc-L-phenylalanine methyl ester with other molecules or surfaces. For example, the optimized configuration of N-Boc-L-phenylalanine methyl ester adsorbed on a Cu6/γ-Al2O3(100) catalyst surface has been determined using computational methods. researchgate.net Such studies are vital for understanding the mechanism of catalytic hydrogenation of amino acid esters to chiral amino alcohols. researchgate.net

Metadynamics, another computational technique, has been used to explore the flexibility of phenylalanine side chains within peptides. nih.gov While not directly on the isolated methyl ester, these studies demonstrate the power of computational methods to probe the rotational mobility and energy landscapes of the phenyl ring, which are directly applicable to understanding the behavior of N-Boc-L-phenylalanine methyl ester in various chemical environments. nih.gov

The table below presents computed properties for N-tert-Butoxycarbonyl-L-phenylalanine methyl ester, which are often derived from or used in computational models.

| Property | Value |

| Molecular Weight | 279.33 g/mol |

| XLogP3 | 2.3 |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |

| InChIKey | SDSWSVBXRBXPRL-LBPRGKRZSA-N |

| Data sourced from PubChem. nih.gov |

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and molecular weight. For a molecule like 3-(Boc-amino)-L-phenylalanine Methyl Ester, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are routinely used to confirm the structure and assess the purity of this compound.

¹H NMR Analysis: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For this compound, the spectrum would exhibit characteristic signals corresponding to each unique proton environment. The absence of significant unidentifiable signals is a strong indicator of high purity.

Boc Group: A sharp, intense singlet peak is expected around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

Aliphatic Protons: The protons on the chiral center (α-H) and the adjacent methylene group (β-CH₂) would appear as multiplets. The α-proton typically resonates between 4.3-4.6 ppm, while the β-protons appear as two distinct signals between 2.9-3.2 ppm, often showing complex splitting patterns due to their diastereotopic nature.

Methyl Ester: A singlet corresponding to the three methyl protons of the ester group would be observed around 3.7 ppm.

Aromatic Protons: The protons on the substituted phenyl ring would appear in the aromatic region (typically 6.8-7.5 ppm), with a splitting pattern indicative of a 1,3-disubstituted benzene ring.

Amine/Amide Protons: The N-H protons of the Boc-carbamate and the primary amine would produce signals that can be broad and variable in position, depending on the solvent and concentration. These can be confirmed by D₂O exchange experiments.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

| Functional Group | Expected Chemical Shift (ppm) |

| Boc (C=O) | ~155 |

| Methyl Ester (C=O) | ~172 |

| Boc (Quaternary C) | ~80 |

| Aromatic Carbons | 115-140 |

| α-Carbon | ~55 |

| Methyl Ester (CH₃) | ~52 |

| β-Carbon (CH₂) | ~38 |

| Boc (CH₃) | ~28 |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts.

Conformational analysis can also be performed using advanced NMR techniques, although in flexible molecules like this, signals often represent a time-averaged conformation. The observation of rotamers can sometimes be seen in NMR spectra of Boc-protected amino acids, particularly at low temperatures. orgsyn.org

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound (Molecular Formula: C₁₅H₂₂N₂O₄), the expected monoisotopic mass is approximately 294.1579 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value.

The fragmentation pattern in an MS/MS experiment provides corroborating evidence for the proposed structure. Key fragmentation pathways for this molecule would likely include:

Loss of the Boc group: A characteristic loss of the isobutylene group (56 Da) or the entire tert-butoxycarbonyl group (100 Da) is a common fragmentation for Boc-protected compounds. mdpi.com

Loss from the ester: Fragmentation can occur with the loss of the methoxy group (•OCH₃, 31 Da) or the entire carbomethoxy group (•COOCH₃, 59 Da). libretexts.orgmiamioh.edu

Benzylic Cleavage: Cleavage of the bond between the α- and β-carbons is another common pathway for phenylalanine derivatives, leading to the formation of a stabilized benzylic cation.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | ~295.1652 |

| [M+Na]⁺ | Sodiated molecular ion | ~317.1472 |

| [M-C₄H₈]⁺ | Loss of isobutylene | ~239.1026 |

| [M-Boc]⁺ | Loss of Boc group | ~195.0971 |

Interactive Data Table: Expected Mass Spectrometry Fragments (Positive Ion Mode).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. While IR cannot distinguish between enantiomers, it can differentiate racemic and enantiopure crystalline forms due to differences in crystal lattice symmetry. thermofisher.com

Key expected vibrational frequencies include:

N-H Stretching: A band or bands in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate.

C-H Stretching: Bands below 3000 cm⁻¹ for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

C=O Stretching: Two distinct and strong absorption bands are expected for the two carbonyl groups. The carbamate (Boc) carbonyl typically appears around 1680-1710 cm⁻¹, while the ester carbonyl appears at a higher frequency, around 1730-1750 cm⁻¹. researchgate.net

N-H Bending (Amide II): A characteristic band for the N-H bend of the carbamate group is typically found around 1510-1530 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester and carbamate groups would be visible in the 1000-1300 cm⁻¹ region.

| Functional Group Vibration | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Carbamate) | 3300 - 3400 |

| C=O Stretch (Ester) | 1730 - 1750 |

| C=O Stretch (Carbamate) | 1680 - 1710 |

| N-H Bend (Amide II) | 1510 - 1530 |

| C-O Stretch | 1000 - 1300 |

Interactive Data Table: Key IR Absorption Bands.

Chromatographic Techniques for Enantiopurity Determination and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and monitoring the progress of a chemical reaction.

Enantiopurity Determination: Since this compound is a chiral compound, determining its enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose. semanticscholar.org The L- and D-enantiomers will interact differently with the chiral selector in the column, leading to different retention times and allowing for their separation and quantification. researchgate.net The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two enantiomers. Various types of CSPs, such as those based on cyclodextrins, macrocyclic glycopeptides, or Pirkle-type phases, can be effective for separating enantiomers of amino acid derivatives. semanticscholar.orgresearchgate.net

Reaction Monitoring: The synthesis of this compound can be monitored using thin-layer chromatography (TLC) or HPLC. A small aliquot of the reaction mixture is analyzed at different time points. By comparing the spots (in TLC) or peaks (in HPLC) to those of the starting materials and the final product, chemists can track the consumption of reactants and the formation of the desired compound. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading, and helps determine the ideal point to stop the reaction and begin purification. rsc.org

Q & A

Q. How do alternative protecting groups (e.g., Fmoc) compare with Boc in specific reactions?

- Methodological Answer : Boc is acid-labile, making it compatible with base-sensitive substrates, while Fmoc requires piperidine for deprotection. Boc’s stability under basic conditions allows orthogonal use with Fmoc in hybrid SPPS. However, Boc requires anhydrous storage, whereas Fmoc is more moisture-stable. Choice depends on reaction sequence and substrate sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.